molecular formula C10H12F3NS B6158009 2-[5-(trifluoromethyl)thiophen-2-yl]piperidine CAS No. 1270471-63-0

2-[5-(trifluoromethyl)thiophen-2-yl]piperidine

Cat. No.: B6158009
CAS No.: 1270471-63-0
M. Wt: 235.27 g/mol
InChI Key: IGELPZLAZQSXTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(trifluoromethyl)thiophen-2-yl]piperidine is a chemical compound that features a thiophene ring substituted with a trifluoromethyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(trifluoromethyl)thiophen-2-yl]piperidine typically involves the formation of the thiophene ring followed by the introduction of the piperidine moiety. One common method includes the condensation of a trifluoromethyl-substituted thiophene precursor with a piperidine derivative under controlled conditions. The reaction may require catalysts such as palladium or nickel complexes to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(trifluoromethyl)thiophen-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiophene ring or the piperidine moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring, particularly at positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

2-[5-(trifluoromethyl)thiophen-2-yl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(trifluoromethyl)thiophen-2-yl]piperidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as receptors or enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the piperidine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    2-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride: Similar structure but with an ethanamine moiety instead of piperidine.

    2-[5-(trifluoromethyl)thiophen-2-yl]ethanol: Contains an ethanol group instead of piperidine.

Uniqueness

2-[5-(trifluoromethyl)thiophen-2-yl]piperidine is unique due to the combination of the trifluoromethyl-substituted thiophene ring and the piperidine moiety. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

1270471-63-0

Molecular Formula

C10H12F3NS

Molecular Weight

235.27 g/mol

IUPAC Name

2-[5-(trifluoromethyl)thiophen-2-yl]piperidine

InChI

InChI=1S/C10H12F3NS/c11-10(12,13)9-5-4-8(15-9)7-3-1-2-6-14-7/h4-5,7,14H,1-3,6H2

InChI Key

IGELPZLAZQSXTM-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC=C(S2)C(F)(F)F

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.